2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide
Description
2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide is a synthetic quinazolinone derivative characterized by a 4-bromophenoxy substituent and a pentanamide linker. Its molecular formula is C₁₉H₁₈BrN₃O₃S (molecular weight: 448.33 g/mol), with structural features including a sulfanylidene (C=S) group at position 2 of the quinazolinone core and a brominated aryl ether moiety . The compound’s InChIKey and SMILES notation confirm its stereochemical uniqueness, making it a candidate for pharmacological studies, particularly in targeting enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C19H18BrN3O3S |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide |
InChI |
InChI=1S/C19H18BrN3O3S/c1-2-5-16(26-13-10-8-12(20)9-11-13)17(24)22-23-18(25)14-6-3-4-7-15(14)21-19(23)27/h3-4,6-11,16H,2,5H2,1H3,(H,21,27)(H,22,24) |
InChI Key |
GWQSNMYENQEGGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)NN1C(=O)C2=CC=CC=C2NC1=S)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the bromophenoxy intermediate.
Synthesis of the tetrahydroquinazolinyl intermediate: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinazolinyl intermediate.
Coupling of intermediates: The final step involves the coupling of the bromophenoxy intermediate with the tetrahydroquinazolinyl intermediate under suitable reaction conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The bromophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group and the tetrahydroquinazolinyl group contribute to its binding affinity and specificity for these targets. The compound may inhibit or activate specific enzymes, receptors, or other proteins, leading to its observed effects.
Comparison with Similar Compounds
Key Observations :
Substituent Influence: The target compound’s 2-sulfanylidene group distinguishes it from analogues with simpler amide or aryl modifications.
Linker Flexibility : The pentanamide linker in the target compound provides greater conformational flexibility than shorter chains (e.g., propanamide in ), which may affect binding affinity to biological targets.
Spectral Data :
- IR Spectroscopy: The target compound’s C=S stretch (~1240–1255 cm⁻¹) aligns with sulfanylidene-containing analogues (e.g., ), whereas non-sulfanylidene compounds exhibit C=O stretches (~1660–1680 cm⁻¹) .
- NMR: The quinazolinone core protons resonate at δ 7.3–8.5 ppm in CDCl₃ or DMSO-d₆, consistent with aromatic and amide protons in analogues like .
Biological Activity
The compound 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide is a member of the quinazoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 392.27 g/mol. The presence of a bromophenoxy group and a sulfanylidene moiety contributes to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Quinazoline Core : The quinazoline ring can be synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The bromophenoxy and sulfanylidene groups are introduced through electrophilic substitution reactions.
- Final Amide Formation : The final product is obtained by coupling the quinazoline derivative with a pentanamide moiety.
Anticancer Potential
Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown cytotoxic effects against various human cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | SW620 (Colon) | 5.0 | |
| Compound B | PC-3 (Prostate) | 7.5 | |
| Compound C | NCI-H23 (Lung) | 6.0 |
These findings suggest that the introduction of specific substituents on the quinazoline ring can enhance cytotoxicity.
The mechanism through which this compound exerts its effects may involve:
- Inhibition of Enzymes : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies have shown that related compounds activate caspases, leading to programmed cell death in cancer cells .
- Molecular Docking Studies : Computational studies suggest potential interactions with targets such as kinases, which are crucial in cancer signaling pathways .
Antimicrobial Activity
In addition to anticancer properties, quinazoline derivatives have demonstrated antimicrobial effects against various pathogens. For example, compounds structurally related to this compound showed potent activity against:
Case Studies
Several case studies highlight the therapeutic potential of quinazoline derivatives:
- Study on Anticancer Activity : A study evaluated a series of quinazoline derivatives for their cytotoxicity against multiple cancer cell lines, revealing that certain modifications significantly increased potency .
- Antimicrobial Evaluation : Another study focused on the antibacterial properties of related compounds, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
